molecular formula C12H13FO3 B6307708 (1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 2055841-05-7

(1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6307708
CAS No.: 2055841-05-7
M. Wt: 224.23 g/mol
InChI Key: SFPGDNUXEIEYEY-DTWKUNHWSA-N
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Description

(1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a specific stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to form the cyclopropane ring. The reaction conditions often require an inert atmosphere and a solvent such as diethyl ether or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of stereochemistry on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used to develop new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features may impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of (1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and substituents can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-rel-2-(3-Methoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-rel-2-(3-Ethoxy-4-chlorophenyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-rel-2-(3-Ethoxy-4-bromophenyl)cyclopropane-1-carboxylic acid

Uniqueness

(1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both ethoxy and fluorophenyl groups, which can influence its chemical reactivity and biological activity. The specific stereochemistry also plays a crucial role in its interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

(1R,2R)-2-(3-ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-2-16-11-5-7(3-4-10(11)13)8-6-9(8)12(14)15/h3-5,8-9H,2,6H2,1H3,(H,14,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPGDNUXEIEYEY-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H]2C[C@H]2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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